

Spectroscopic comparison of 3-Chloro-6-phenylpyridazine and its derivatives

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Compound of Interest

Compound Name: 3-Chloro-6-phenylpyridazine

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A Spectroscopic Comparison of 3-Chloro-6-phenylpyridazine and Its Derivatives

This guide provides a detailed spectroscopic comparison of **3-chloro-6-phenylpyridazine** and its derivatives for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, experimental protocols, and visualizations to facilitate understanding of the structural and electronic properties of these compounds.

Spectroscopic Data Comparison

The spectroscopic characteristics of **3-chloro-6-phenylpyridazine** and its derivatives are crucial for their identification and structural elucidation. The following tables summarize the key spectroscopic data.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
3-Chloro-6-phenylpyridazine	CDCl ₃	Aromatic protons of the phenyl group and pyridazine ring protons.[1]	Carbons of the phenyl and pyridazine rings. [1]
3-Chloro-4-methyl-6-phenylpyridazine	Not specified	Expected signals for aromatic protons, a singlet for the methyl group, and a signal for the remaining pyridazine proton.[2]	Expected signals for phenyl and pyridazine ring carbons, and a signal for the methyl carbon.[2]
3-Methylpyridazine	CDCl ₃	9.03 (d), 7.39 (d), 7.37 (dd), 2.72 (s).[3]	Not specified
6-Amino-3-chloropyridazine	Not specified	Data available, specific shifts not detailed in the provided snippet.[4]	Not specified

Table 2: IR, Mass Spectrometry, and UV-Vis Data

Compound	IR (cm ⁻¹)	Mass Spectrometry (MS)	UV-Vis (λ _{max} , nm)
3-Chloro-6-phenylpyridazine	Characteristic bands for C-H, C=C, C=N stretching, and C-Cl vibrations.[1]	Molecular ion peak corresponding to its molecular weight (190.63 g/mol) with a characteristic isotopic pattern for a chlorine-containing molecule. [1][5]	Pyridazine and its derivatives typically show absorption in the UV region.[6][7]
3-Chloro-4-methyl-6-phenylpyridazine	Expected bands for aromatic and methyl C-H stretching, C=C and C=N stretching, and C-Cl stretching.[2]	Expected molecular ion peak at m/z 204.66, showing the isotopic pattern for chlorine.[2]	Not specified
3-Chloro-6-methoxypyridazine	Data available.[8]	Data available.[8]	Not specified
Pyridazine	Data available.[9]	Data available.[9]	Data available.[9]

Experimental Protocols

Generalized protocols for the spectroscopic characterization of **3-chloro-6-phenylpyridazine** and its derivatives are described below.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[10] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. [10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[10]

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] Samples can be prepared as KBr pellets for solid compounds or analyzed as a thin film.[10] The spectra

are analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.^[2]

Mass Spectrometry (MS)

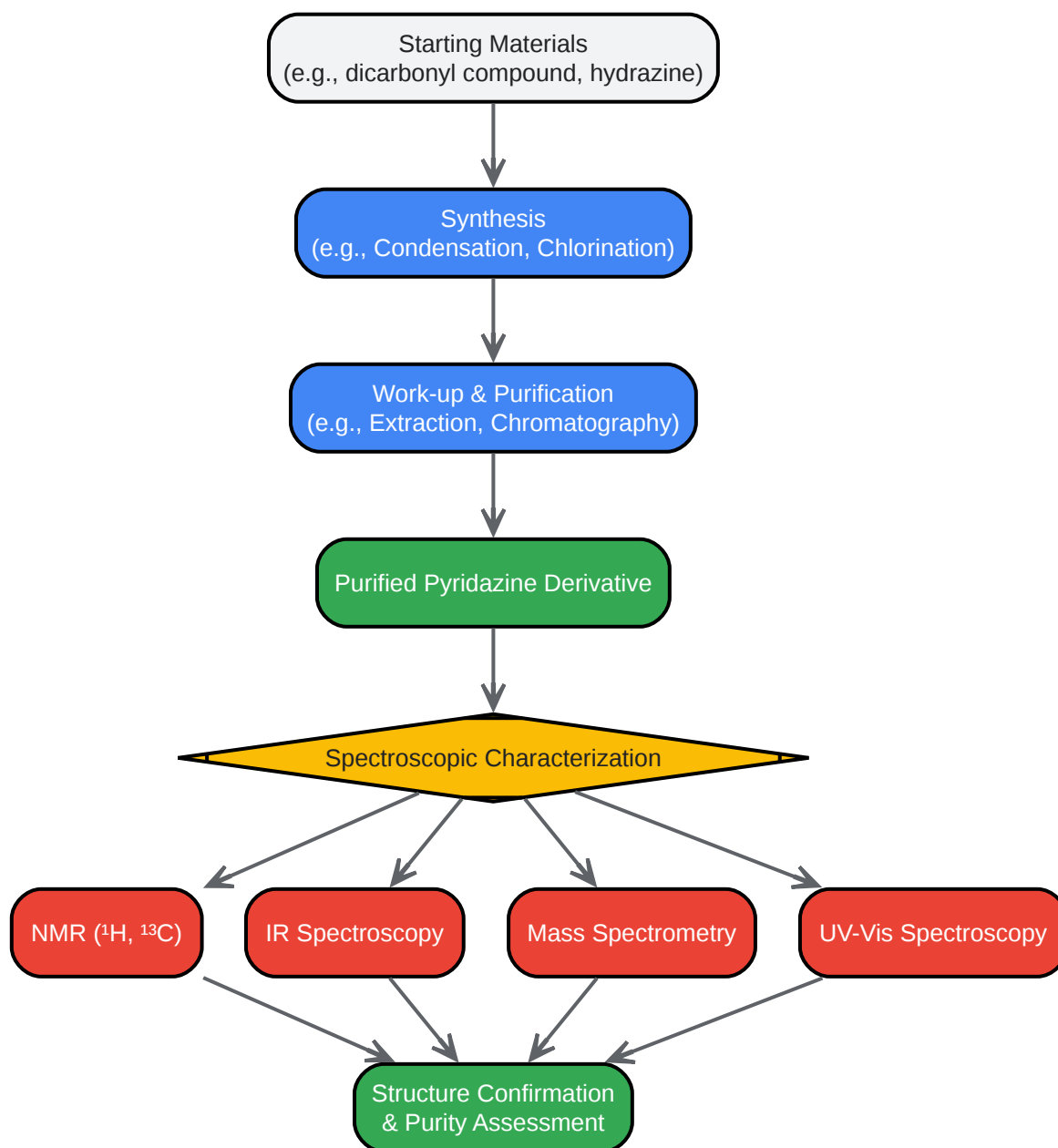
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][10]} The data is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M^+) or the protonated molecular ion peak ($[M+H]^+$).^[10] The isotopic distribution, particularly for chlorine-containing compounds, is a key feature for identification.^[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of pyridazine derivatives are recorded in a suitable solvent, like dimethylformamide or toluene.^{[11][12]} These spectra provide information about the electronic transitions within the molecule and are sensitive to the polarity of the solvent, which can indicate intramolecular charge transfer states.^[11]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of pyridazine derivatives.



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Caption: Generalized workflow for pyridazine derivative synthesis and characterization.

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